Cyclotetramethylenedichlorosilane

Description

The exact mass of the compound Silacyclopentane, 1,1-dichloro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252157. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichlorosilolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2Si/c5-7(6)3-1-2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXGMEIYEGUXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[Si](C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062387 | |

| Record name | Silacyclopentane, 1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2406-33-9 | |

| Record name | 1,1-Dichlorosilacyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2406-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silacyclopentane, 1,1-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetramethylenedichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silacyclopentane, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silacyclopentane, 1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichlorosilacyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1-Dichlorosilacyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-dichlorosilacyclopentane, a pivotal organosilicon intermediate. The document delves into the core synthetic methodologies, with a primary focus on the industrially significant direct process involving the reaction of elemental silicon with 1,4-dichlorobutane. A detailed exploration of the reaction mechanism, catalytic influences, and process parameters is presented to provide a thorough understanding of the underlying chemical principles. Furthermore, this guide outlines detailed experimental protocols, including reactant handling, reaction setup, purification techniques, and comprehensive characterization of the final product. Safety considerations and the principal applications of 1,1-dichlorosilacyclopentane in materials science and polymer chemistry are also discussed, equipping researchers with the essential knowledge for its synthesis and utilization.

Introduction: The Significance of 1,1-Dichlorosilacyclopentane

1,1-Dichlorosilacyclopentane, also known as cyclotetramethylenedichlorosilane, is a cyclic organochlorosilane with the chemical formula C₄H₈Cl₂Si.[1] Its importance stems from the two reactive chlorine atoms attached to the silicon atom within a stable five-membered ring structure. This unique combination of reactivity and structural integrity makes it a valuable precursor in the synthesis of a variety of silicon-containing polymers and advanced materials.[1] The controlled polymerization of 1,1-dichlorosilacyclopentane allows for the production of materials with tailored properties, including enhanced thermal stability, chemical resistance, and flexibility, which are highly sought after in industries ranging from aerospace and electronics to specialized coatings and biomedical devices.[1]

Primary Synthesis Route: The Direct Process

The most prevalent industrial method for the synthesis of 1,1-dichlorosilacyclopentane is a variation of the Müller-Rochow direct process. This process involves the high-temperature, copper-catalyzed reaction of elemental silicon with an alkyl halide, in this case, 1,4-dichlorobutane.

Underlying Principles and Causality

The direct process is a heterogeneously catalyzed gas-solid reaction. The choice of a copper catalyst is critical as it forms a silicon-copper alloy on the surface of the silicon particles, which is the catalytically active species. This alloy facilitates the cleavage of the carbon-chlorine bond in 1,4-dichlorobutane and the subsequent formation of silicon-carbon and silicon-chlorine bonds.

The reaction is typically carried out in a fluidized-bed reactor to ensure efficient heat and mass transfer, which is crucial for controlling the highly exothermic reaction and preventing localized overheating. The selectivity towards the desired five-membered ring product is influenced by several factors, including reaction temperature, the residence time of the reactants in the reactor, and the presence of promoters.

Reaction Mechanism and Catalytic Cycle

While the precise mechanism of the Müller-Rochow process is still a subject of research, it is generally accepted to proceed through a series of steps involving radical and/or silylene intermediates. A simplified mechanistic pathway for the formation of 1,1-dichlorosilacyclopentane can be conceptualized as follows:

-

Activation of Silicon: The copper catalyst reacts with silicon to form a reactive copper-silicon intermetallic phase, often approximated as Cu₃Si.

-

Adsorption and Dissociation: 1,4-Dichlorobutane adsorbs onto the surface of the activated silicon. The catalyst facilitates the dissociative chemisorption of the C-Cl bond.

-

Intermediate Formation: A silylene-like species (:SiCl₂) or a surface-bound equivalent is thought to be a key intermediate. This species can then react with the 1,4-dichlorobutane molecule.

-

Intramolecular Cyclization: The tethered butyl group on the silicon surface undergoes an intramolecular cyclization, leading to the formation of the silacyclopentane ring. This ring closure is favored due to the formation of a stable five-membered ring.

-

Product Desorption: The formed 1,1-dichlorosilacyclopentane desorbs from the surface, regenerating the active catalytic site for the next cycle.

The process is a complex interplay of surface chemistry, and the presence of promoters such as zinc and tin can significantly enhance the selectivity for the desired product by modifying the electronic properties of the catalyst and the silicon surface.

Figure 1: A simplified flowchart of the direct synthesis of 1,1-dichlorosilacyclopentane.

Experimental Protocol: Direct Synthesis

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 1,1-dichlorosilacyclopentane via the direct process.

Materials and Reagents

| Reagent/Material | Formula | Purity | Supplier | Notes |

| Silicon powder | Si | 99% | Major Chemical Supplier | Particle size < 200 mesh is recommended. |

| 1,4-Dichlorobutane | C₄H₈Cl₂ | ≥99% | Major Chemical Supplier | Should be freshly distilled before use. |

| Copper(I) Chloride | CuCl | ≥98% | Major Chemical Supplier | Should be anhydrous. |

| Nitrogen (or Argon) | N₂ / Ar | High Purity | Gas Supplier | For maintaining an inert atmosphere. |

Equipment

-

High-temperature tube furnace with temperature controller.

-

Quartz or stainless steel reactor tube.

-

Gas flow controllers (for inert gas).

-

Syringe pump for liquid feed.

-

Condensation train with cold traps (dry ice/acetone or liquid nitrogen).

-

Schlenk line and vacuum pump.

-

Standard laboratory glassware for purification (distillation apparatus).

Reaction Setup and Procedure

Figure 2: Schematic of the experimental setup for the direct synthesis.

Procedure:

-

Catalyst Preparation and Reactor Loading:

-

Thoroughly mix silicon powder and copper(I) chloride in a 9:1 to 19:1 weight ratio in a dry glovebox or under an inert atmosphere.

-

Load the mixture into the center of the quartz reactor tube, ensuring it is packed loosely to allow for gas flow.

-

Place plugs of quartz wool at both ends of the catalyst bed to hold it in place.

-

-

System Assembly and Purging:

-

Assemble the reactor setup as shown in Figure 2. Ensure all connections are gas-tight.

-

Purge the entire system with a steady flow of inert gas (e.g., nitrogen at 20-50 mL/min) for at least 30 minutes to remove air and moisture.

-

-

Reaction Execution:

-

Heat the furnace to the reaction temperature, typically between 300°C and 350°C.

-

Once the temperature has stabilized, begin feeding the 1,4-dichlorobutane into the reactor via the syringe pump at a controlled rate (e.g., 0.1-0.5 mL/min). The 1,4-dichlorobutane will vaporize upon entering the hot zone of the reactor.

-

The inert gas flow acts as a carrier to transport the reactant vapor over the catalyst bed and the product vapors to the condensation train.

-

Maintain the reaction for a predetermined period (e.g., 2-4 hours), continuously collecting the crude product in the cold traps.

-

-

Shutdown and Product Collection:

-

After the desired reaction time, stop the 1,4-dichlorobutane feed.

-

Allow the reactor to cool to room temperature under a continuous flow of inert gas.

-

Once cooled, carefully dismantle the condensation train and combine the contents of the cold traps. This is the crude product mixture.

-

Purification

The crude product is a mixture of unreacted 1,4-dichlorobutane, 1,1-dichlorosilacyclopentane, and other chlorinated silane byproducts. Purification is typically achieved by fractional distillation under reduced pressure.

Procedure:

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Transfer the crude product to the distillation flask.

-

Evacuate the system and begin heating the distillation flask gently.

-

Collect the fractions at their respective boiling points. 1,1-Dichlorosilacyclopentane has a boiling point of approximately 148-150°C at atmospheric pressure, so vacuum distillation is recommended to lower the boiling point and prevent thermal decomposition.

-

Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Alternative Synthetic Approaches

While the direct process is dominant, other laboratory-scale methods can be considered.

Grignard-Based Synthesis

A plausible, though less common, route involves the reaction of a Grignard reagent derived from 1,4-dichlorobutane with a silicon tetrachloride. The formation of the di-Grignard reagent from 1,4-dichlorobutane can be challenging due to competing intramolecular (cyclization) and intermolecular (polymerization) reactions. However, under carefully controlled conditions, it is theoretically possible to form 1,4-bis(chloromagnesio)butane, which can then react with SiCl₄ to yield 1,1-dichlorosilacyclopentane.

Hydrosilylation-Based Routes

Hydrosilylation of a suitable diene with a dichlorosilane (H₂SiCl₂) could potentially lead to the formation of a silacyclopentane ring. However, controlling the regioselectivity and preventing polymerization can be challenging.

Characterization of 1,1-Dichlorosilacyclopentane

Thorough characterization of the purified product is essential to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two multiplets corresponding to the two sets of methylene protons in the silacyclopentane ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should exhibit two distinct signals for the two types of carbon atoms in the ring.

-

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is invaluable for assessing the purity of the product and confirming its molecular weight. The mass spectrum will show a characteristic isotopic pattern for the two chlorine atoms.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic C-H stretching and bending vibrations, as well as Si-Cl stretching frequencies.

Safety and Handling

Caution: The synthesis of 1,1-dichlorosilacyclopentane involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

-

1,4-Dichlorobutane: Is a flammable liquid and an irritant. Avoid contact with skin and eyes, and inhalation of vapors.

-

Silicon Powder: Finely divided silicon powder can be a dust explosion hazard. Handle in a well-ventilated area and avoid creating dust clouds.

-

Copper(I) Chloride: Is harmful if swallowed and can cause skin and eye irritation.

-

Chlorosilanes (Product and Byproducts): Are corrosive and react with moisture to produce hydrogen chloride (HCl) gas. Handle under an inert atmosphere and avoid exposure to air.

Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.

Applications

As a bifunctional monomer, 1,1-dichlorosilacyclopentane is a key building block for:

-

Polysilacyclopentanes: Through reductive coupling (Wurtz-type reaction), it can be polymerized to form polysilanes with a cyclic backbone, which may have interesting electronic and optical properties.

-

Silicone Polymers: After hydrolysis and condensation, it can be incorporated into silicone networks to modify their properties.

-

Functionalized Silacyclopentanes: The chlorine atoms can be readily substituted by a variety of nucleophiles (e.g., alcohols, amines, Grignard reagents) to produce a wide range of functionalized silacyclopentane derivatives for use in organic synthesis and materials science.

Conclusion

The direct process remains the most efficient and industrially viable method for the synthesis of 1,1-dichlorosilacyclopentane. A thorough understanding of the reaction mechanism, the role of the catalyst, and the influence of reaction parameters is crucial for optimizing the yield and selectivity of this important organosilicon intermediate. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to safely synthesize, purify, and characterize 1,1-dichlorosilacyclopentane for its diverse applications in the development of advanced materials.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1,1-Dichlorosilacyclopentane in Developing Advanced Materials. Retrieved from [Link]

- Google Patents. (1958). Production of 1,4-dichlorobutane.

- Google Patents. (1991). Dicyclopentyldialkoxy silanes.

-

National Institute of Standards and Technology. (n.d.). Silacyclopentane, 1,1-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Pakula, D., Marciniec, B., & Przekop, R. E. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. AppliedChem, 3(1), 89-109. [Link]

-

The Royal Society of Chemistry. (2022). Supporting Information for.... Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

-

Wikipedia. (n.d.). Direct process. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Applications of Cyclotetramethylenedichlorosilane

Prepared by: Gemini, Senior Application Scientist

Foreword: Situating Cyclotetramethylenedichlorosilane in Modern Chemistry

In the landscape of advanced materials science and organosilicon chemistry, progress is often dictated by the availability and understanding of versatile chemical intermediates. This compound, also known by its IUPAC name 1,1-dichloro-1-silacyclopentane, stands out as a pivotal precursor. Its unique combination of a cyclic silane backbone and two highly reactive chlorine atoms makes it an indispensable building block for researchers and developers.[1] This guide synthesizes critical technical information, field-proven insights, and safety protocols to provide a comprehensive resource for professionals working with this compound. We will explore its fundamental properties, reactivity, synthesis, and applications, moving beyond a simple recitation of data to explain the causal relationships that govern its behavior and utility.

Molecular Identity and Structure

This compound is a distinct organosilicon compound featuring a five-membered ring where one carbon atom is replaced by a silicon atom. This silicon center is geminally substituted with two chlorine atoms.

-

IUPAC Name: 1,1-dichloro-1-silacyclopentane[2]

-

Synonyms: 1,1-Dichlorosilacyclopentane, this compound[2]

-

CAS Number: 2406-33-9

-

Molecular Formula: C₄H₈Cl₂Si[2]

-

Molecular Weight: 155.10 g/mol [2]

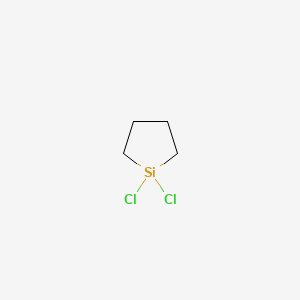

Caption: Chemical structure of 1,1-dichloro-1-silacyclopentane.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, reaction conditions, and potential applications. Below is a summary of the key properties of this compound.

| Property | Value | Source(s) |

| Appearance | Clear to straw-colored liquid with an acrid odor | [Gelest] |

| Boiling Point | 142 °C (at 760 mmHg) | [Alfa Chemistry] |

| Melting Point | <0 °C | [Alfa Chemistry] |

| Density | 1.185 g/mL at 25 °C | [Alfa Chemistry] |

| Refractive Index (n²⁰/D) | 1.463 | [Alfa Chemistry] |

| Flash Point | 25 °C (77 °F) | [Alfa Chemistry] |

| Vapor Pressure | 5.29 mmHg at 25 °C | [Alfa Chemistry] |

| Water Solubility | Reacts with water | [Gelest] |

Core Reactivity and Mechanistic Insights

The chemical utility of this compound is dominated by the reactivity of the two silicon-chlorine (Si-Cl) bonds. Silicon is less electronegative than chlorine, creating a polarized bond that renders the silicon atom highly electrophilic and susceptible to nucleophilic attack. This is the cornerstone of its function as a chemical intermediate.

The general reaction mechanism involves the attack of a nucleophile (Nu⁻) on the silicon center, leading to the displacement of a chloride ion (a good leaving group). This can occur sequentially for both chlorine atoms, allowing the compound to act as a difunctional linker or monomer.

Caption: General nucleophilic substitution at the silicon center.

Common transformations include:

-

Hydrolysis: Reacts readily with water to form the corresponding silanediol (1,1-dihydroxy-1-silacyclopentane), which is unstable and tends to self-condense into polysiloxanes. This reactivity necessitates handling under anhydrous conditions.

-

Alcoholysis: Reaction with alcohols (ROH) in the presence of a base (to scavenge HCl) yields dialkoxysilanes (R₂Si(OR')₂).

-

Aminolysis: Reaction with primary or secondary amines yields diaminosilanes.

-

Grignard Reactions: Reacts with organometallic reagents like Grignard (R'MgX) or organolithium (R'Li) reagents to form new silicon-carbon bonds, allowing for the introduction of organic functionalities onto the silacyclopentane ring.[3]

This high reactivity is precisely what makes it a valuable precursor for polymerization. The controlled reaction of the two Si-Cl sites enables the formation of linear or cross-linked silicon-containing polymers with tailored properties.[1]

Synthesis Methodologies

While specific, proprietary industrial synthesis routes are not always public, the synthesis of cyclic dichlorosilanes generally follows established principles in organosilicon chemistry. Modern, highly selective methods are preferred for producing functionalized silacyclopentanes.

Catalytic Hydrosilylation Protocol (Conceptual)

A prominent strategy for forming silacyclopentane rings involves the catalytic hydrosilylation of specific unsaturated precursors, such as methylenecyclopropanes.[4][5] This method involves the addition of a Si-H bond across a C-C multiple bond, followed by an intramolecular cyclization.

-

Reactant Preparation: A suitable diene or a strained ring system (e.g., 1,4-pentadiene or a substituted methylenecyclopropane) and a dichlorosilane (H₂SiCl₂) are prepared in an inert, anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Catalyst Introduction: A transition metal catalyst (e.g., complexes of lanthanum, copper, or platinum group metals) is introduced into the reaction vessel.[6]

-

Reaction Execution: The reaction mixture is stirred at a controlled temperature. The catalyst facilitates an intermolecular hydrosilylation followed by an intramolecular cyclization cascade, forming the silacyclopentane ring.

-

Workup and Purification: Upon reaction completion, the catalyst is removed (e.g., by filtration through silica gel). The solvent is removed under reduced pressure, and the crude product is purified by fractional vacuum distillation to yield 1,1-dichloro-1-silacyclopentane.

Classic, though often less selective, methods like the reaction of 1,4-dichlorobutane with magnesium to form a Grignard-like intermediate, followed by reaction with silicon tetrachloride (SiCl₄), can also be envisioned but typically result in mixtures of products.[3]

Spectroscopic Characterization (Predicted)

Spectroscopic data is essential for confirming the identity and purity of a chemical compound. While a comprehensive public database of spectra for this specific molecule is scarce, its structure allows for reliable prediction of its key spectroscopic features.

Mass Spectrometry (MS)

The NIST Chemistry WebBook indicates the availability of an electron ionization mass spectrum for this compound.[2] The expected features are:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 154, 156, and 158. The characteristic 9:6:1 intensity ratio for two chlorine atoms (³⁵Cl and ³⁷Cl) would be definitive proof of a dichloro-species.

-

Key Fragments:

-

[M-Cl]⁺: A strong peak cluster around m/z 119 and 121, corresponding to the loss of one chlorine radical.

-

[M-C₂H₄]⁺: A peak corresponding to the retro-Diels-Alder-type fragmentation of the ring.

-

[SiCl₂]⁺: Peaks around m/z 98, 100, 102 from the silicon-dichloro fragment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show two distinct signals for the two non-equivalent sets of methylene protons.

-

α-CH₂ protons (adjacent to Si): Expected to appear further downfield, likely in the range of δ 1.0-1.5 ppm. The signal would be a triplet or multiplet due to coupling with the β-protons.

-

β-CH₂ protons: Expected to appear further upfield, likely in the range of δ 1.8-2.2 ppm. This signal would also be a multiplet due to coupling with the α-protons.

-

-

¹³C NMR: The spectrum would be simple, showing only two signals corresponding to the two unique carbon environments in the ring.

-

α-Carbons (C2, C5): Likely in the range of δ 15-20 ppm.

-

β-Carbons (C3, C4): Likely in the range of δ 28-33 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following absorption bands:

-

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, typical for alkane C-H bonds.[7]

-

CH₂ Bending (Scissoring): A distinct peak around 1450-1465 cm⁻¹.[7]

-

Si-Cl Stretching: Strong, characteristic absorptions in the 450-650 cm⁻¹ region. The presence of two Si-Cl bonds would likely result in both symmetric and asymmetric stretching bands.

Applications in Advanced Materials Science

The unique structural and reactive properties of this compound make it a valuable monomer and intermediate in the synthesis of high-performance materials.[1]

-

Polymer Synthesis: It serves as a key precursor for polysiloxanes and other silicon-containing polymers. Polymerization, typically through controlled hydrolysis or reaction with other difunctional monomers, leads to materials with enhanced thermal stability, chemical resistance, and tailored flexibility.[1]

-

Advanced Coatings: Its derivatives are used to create specialized coatings for demanding environments, such as those found in the aerospace and electronics industries.

-

Biomedical Devices: The biocompatibility and stability of certain silicon-based polymers make this compound a relevant starting material for developing materials used in biomedical applications.[1]

-

Fine Chemical Synthesis: The versatility of the Si-Cl bonds allows for its use as a platform to create a wide array of novel silicon-based compounds and functionalized silacyclopentane rings for research and development.[1]

Safety, Handling, and Storage Protocol

This compound is a hazardous chemical that requires strict safety protocols. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. [Gelest]

Personal Protective Equipment (PPE)

-

Hand Protection: Neoprene or nitrile rubber gloves are mandatory.

-

Eye Protection: Chemical safety goggles or a full-face shield must be worn. Contact lenses should not be worn.

-

Skin and Body Protection: Wear a flame-retardant lab coat and other suitable protective clothing.

-

Respiratory Protection: Work must be conducted in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-certified combination organic vapor/acid gas respirator is required.

Handling and Storage Workflow

Caption: Safe handling workflow for this compound.

First-Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

-

He, C., et al. (2024). Selective Access to Silacyclopentanes and Homoallylsilanes by La-Catalyzed Hydrosilylations of 1-Aryl Methylenecyclopropanes. Journal of the American Chemical Society, 146(6), 4060-4067. [Link]

-

Wu, L., et al. (2024). Catalytic Asymmetric Construction of C- and Si-Stereogenic Silacyclopentanes via Hydrosilylation of Arylmethylenecyclopropanes. Angewandte Chemie International Edition, 63(48), e202413753. [Link]

-

He, C., et al. (2024). Selective Access to Silacyclopentanes and Homoallylsilanes by La-Catalyzed Hydrosilylations of 1-Aryl Methylenecyclopropanes. PubMed. [Link]

-

Rochow, E. G. (2002). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 21(18), 3576-3582. [Link]

-

NIST. (2021). Silacyclopentane, 1,1-dichloro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

National Center for Biotechnology Information. (n.d.). Dichlorosilane. PubChem Compound Database. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: this compound. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,1-dichloroethane. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Silacyclopentane, 1,1-dichloro- [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective Access to Silacyclopentanes and Homoallylsilanes by La-Catalyzed Hydrosilylations of 1-Aryl Methylenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic Asymmetric Construction of C- and Si-Stereogenic Silacyclopentanes via Hydrosilylation of Arylmethylenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. infrared spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Cyclotetramethylenedichlorosilane: A Comprehensive Technical Guide for Advanced Research

Abstract

Cyclotetramethylenedichlorosilane, also known as 1,1-dichloro-1-silacyclopentane (CAS No. 2406-33-9), is a versatile organosilicon compound of significant interest to researchers in materials science, polymer chemistry, and drug development.[1] Its unique cyclic structure, coupled with the reactive dichloro-substituents on the silicon atom, makes it a valuable precursor for the synthesis of a wide array of silicon-containing polymers and advanced materials.[1] These materials often exhibit enhanced thermal stability, chemical resistance, and tailored flexibility.[1] This guide provides an in-depth overview of the physical properties, spectroscopic data, synthesis, reactivity, and safe handling of this compound, tailored for professionals in scientific research and development.

Introduction: The Significance of a Cyclic Dichlorosilane

Organosilicon compounds have carved a unique niche in modern chemistry, bridging the gap between traditional organic and inorganic materials. Among these, cyclic chlorosilanes represent a particularly valuable class of monomers and synthetic intermediates. The five-membered ring of this compound imparts specific conformational constraints and reactivity patterns that differ from its linear or larger cyclic counterparts. The two chlorine atoms attached to the silicon center are highly reactive sites, susceptible to nucleophilic substitution, which allows for the controlled introduction of a wide variety of organic functionalities.[1] This dual functionality is the cornerstone of its utility, enabling its use in polymerization reactions and the creation of novel silicon-based molecular architectures.[1]

The primary application of this compound lies in its role as a monomer precursor.[1] Through reactions such as ring-opening polymerization (ROP) or polycondensation, it can be transformed into polysiloxanes and other silicon-based polymers. The resulting polymers often possess desirable properties for advanced applications in fields ranging from electronics and aerospace to specialized coatings and biomedical devices.[1] Understanding the fundamental physical and chemical properties of this compound is therefore paramount for any researcher aiming to leverage its synthetic potential.

Physicochemical Properties

A thorough understanding of the physical properties of this compound is essential for its proper handling, storage, and application in experimental settings. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2406-33-9 | [2] |

| Molecular Formula | C₄H₈Cl₂Si | [2][3] |

| Molecular Weight | 155.10 g/mol | [3] |

| Appearance | Clear to straw-colored liquid with an acrid odor | |

| Boiling Point | 142 °C (at 760 mmHg) | [3] |

| Melting Point | < 0 °C | |

| Density | 1.185 g/cm³ | |

| Refractive Index | 1.463 | |

| Flash Point | 25 °C | |

| Vapor Pressure | 5.29 mmHg at 25 °C |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below is a summary of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The eight protons on the four methylene groups of the silacyclopentane ring are chemically equivalent or exhibit similar chemical environments, likely resulting in a multiplet in the upfield region of the spectrum. The electronegativity of the silicon and chlorine atoms would shift these signals slightly downfield compared to a simple cyclopentane.

-

¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon framework. Due to the molecule's symmetry, two distinct signals are anticipated: one for the two carbons adjacent to the silicon atom (α-carbons) and another for the two carbons further away (β-carbons). The signal for the α-carbons will likely be shifted downfield due to the influence of the electronegative silicon and chlorine atoms.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will be characterized by the vibrational modes of its constituent bonds. Key expected absorptions include:

-

C-H stretching: In the region of 2850-2960 cm⁻¹, characteristic of sp³-hybridized carbon-hydrogen bonds in the cyclopentane ring.[4]

-

C-H bending/scissoring: Around 1470-1450 cm⁻¹, also indicative of the methylene groups.[4]

-

Si-Cl stretching: Strong absorptions are expected in the fingerprint region, typically between 450 and 650 cm⁻¹, corresponding to the silicon-chlorine bonds.

-

C-C stretching: These absorptions will also be present in the fingerprint region.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak will be approximately 65% of the intensity of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) or a hydrogen chloride molecule (HCl).

Synthesis and Reactivity

Synthesis

A common synthetic route to 1,1-dichloro-1-silacyclobutane involves the intramolecular cyclization of a 3-halopropyltrichlorosilane using a metal like magnesium. A similar approach can be envisioned for the synthesis of this compound, likely starting from a 4-halobutyltrichlorosilane.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is dominated by the two silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, making the compound a versatile precursor for a variety of derivatives.

-

Reaction with Grignard Reagents: Grignard reagents (R-MgX) readily react with the Si-Cl bonds to form new silicon-carbon bonds.[5][6][7] This allows for the introduction of a wide range of alkyl or aryl groups onto the silicon atom.[5][6][7] The reaction proceeds in a stepwise manner, and by controlling the stoichiometry of the Grignard reagent, it is possible to achieve either mono- or di-substitution.

Reaction with Grignard Reagent Workflow:

Caption: Recommended workflow for the safe handling of this compound.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat. [8][9][10]* Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of corrosive vapors. [8][9][11]* Inert Atmosphere: Due to its reactivity with moisture, it is recommended to handle and store this compound under an inert atmosphere of nitrogen or argon. [9]* Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. [8][11]Use non-sparking tools and ensure proper grounding and bonding of containers and equipment to prevent static discharge. [8][9]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [8][9]* Spills: In case of a spill, absorb with an inert, dry material and dispose of it as hazardous waste. Do not use water to clean up spills, as it will react violently.

-

First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. [9][10]If inhaled, move to fresh air and seek medical attention. [10]

Conclusion

This compound is a valuable and reactive building block for the synthesis of advanced silicon-containing materials and polymers. Its cyclic structure and the presence of two reactive chlorine atoms provide a unique platform for chemical modification and polymerization. While its hazardous nature necessitates careful handling, a thorough understanding of its physical properties, spectroscopic characteristics, and reactivity allows researchers to safely and effectively utilize this compound in their synthetic endeavors. This guide serves as a foundational resource for scientists and drug development professionals seeking to explore the potential of this compound in their research.

References

-

Dichlorosilane Hazard Summary. New Jersey Department of Health. [Link]

-

Dichlorosilane Safety Data Sheet. Gelest, Inc. [Link]

-

Dichlorosilane Safety Data Sheet. Middlesex Gases & Technologies. [Link]

-

Synthesis and Characterization of ansa-[1,1-bis(inden-1,1-diyl)-1-silacyclopentane]zirconium dichlorides. Åbo Akademi University Research Portal. [Link]

-

Safety Data Sheet. Farnell. [Link]

-

1,1-Dichlorocyclopentane | C5H8Cl2. PubChem. [Link]

-

The Role of 1,1-Dichlorosilacyclopentane in Developing Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1,1-Dichloroethane Safety Data Sheet. Applied Gas. [Link]

-

Silacyclopentane, 1,1-dichloro-. NIST WebBook. [Link]

-

Chemical Properties of Silacyclopentane, 1,1-dichloro-. Cheméo. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. SciELO México. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Impact of reaction products on the Grignard reaction with silanes and ketones. ResearchGate. [Link]

-

Safety Data Sheet. Airgas. [Link]

-

Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d]b[8][12]enzothiazepines. PubMed. [Link]

-

Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1, 1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a]b[8][12]enzodiazepines. PubMed. [Link]

-

Infrared absorption cross-sections of 1, 1-dichloro-, cis-and trans-1, 2-dichloro-, trichloro-and tetrachloroethene. ResearchGate. [Link]

-

Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. MDPI. [Link]

-

13C nmr spectrum of 1,1-dichloroethane. Doc Brown's Chemistry. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. [Link]

-

Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. ResearchGate. [Link]

-

Grignard Reagents and Silanes. Gelest, Inc. [Link]

-

Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journals. [Link]

-

Infrared spectrum of 1,1-dichloroethane. Doc Brown's Chemistry. [Link]

-

proton NMR spectrum of 1,1-dichloroethane. Doc Brown's Chemistry. [Link]

-

Mechanistic Insight into the Ring-Opening Polymerization of ε-Caprolactone and L-Lactide Using Ketiminate-Ligated Aluminum Catalysts. MDPI. [Link]

-

Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. Gelest, Inc. [Link]

-

Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. [Link]

-

1,1-Dichloropropane - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

1-Chloro-1-ethyl-1-silacyclopentane - Optional[FTIR] - Spectrum. SpectraBase. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Silacyclopentane, 1,1-dichloro- [webbook.nist.gov]

- 3. Silacyclopentane, 1,1-dichloro- (CAS 2406-33-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. infrared spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. gelest.com [gelest.com]

- 10. middlesexgases.com [middlesexgases.com]

- 11. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

- 12. amp.generalair.com [amp.generalair.com]

Cyclotetramethylenedichlorosilane (CAS No. 2406-33-9): A Technical Guide for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotetramethylenedichlorosilane, also known as 1,1-dichlorosilacyclopentane, is a cyclic organosilicon compound with the chemical formula C₄H₈Cl₂Si.[1] This strained five-membered ring structure, containing a dichlorosubstituted silicon atom, possesses unique chemical reactivity that makes it a valuable building block in advanced organic synthesis and materials science. Its utility extends to the development of novel silicon-containing polymers and as a precursor to functionalized silacyclopentane derivatives, some of which have shown promising biological activity.[2][3] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on its practical use in a research and development setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use and characterization. The following table summarizes its key properties.

| Property | Value | Reference(s) |

| CAS Number | 2406-33-9 | [1] |

| Molecular Formula | C₄H₈Cl₂Si | [1] |

| Molecular Weight | 155.10 g/mol | [1] |

| Appearance | Clear to straw-colored liquid | [4][5] |

| Odor | Acrid, odor of hydrogen chloride | [4][5] |

| Boiling Point | 142 °C | [1][4] |

| Density | 1.185 g/mL | [1] |

| Refractive Index | 1.463 | [1] |

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show a single, complex multiplet for the eight methylene protons (α- and β- to the silicon atom). Due to the puckered, non-planar conformation of the silacyclopentane ring, the protons are chemically non-equivalent.[6][7] The chemical shift for these protons would typically appear in the range of 1.5-2.0 ppm.[6][8][9]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 NMR spectrum is anticipated to display two distinct signals for the two sets of methylene carbons. The carbons alpha to the silicon atom will be deshielded compared to the beta carbons. Approximate chemical shifts would be expected in the regions of 25-35 ppm for the β-carbons and 15-25 ppm for the α-carbons.[10][11][12][13]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of Si-H stretching bands (typically around 2100-2200 cm⁻¹) and the presence of C-H stretching vibrations just below 3000 cm⁻¹.[14][15][16] Characteristic absorptions for the Si-Cl bonds are expected in the fingerprint region, typically between 450 and 600 cm⁻¹.[17] The Si-C bond vibrations also appear in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) cluster characteristic of a molecule containing two chlorine atoms, with isotopic peaks at m/z 154 (M+), 156 (M+2), and 158 (M+4) in an approximate ratio of 9:6:1.[18] Common fragmentation patterns would involve the loss of a chlorine atom (-35/37) or an ethylene molecule (-28) from the ring.[1][19]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of 1,3-butadiene with dichlorosilane.[20][21] This reaction proceeds via a 1,4-addition pathway, leading to the formation of the five-membered silacyclopentane ring.

Experimental Protocol: Synthesis via Hydrosilylation

This protocol is a representative procedure based on established methods for the hydrosilylation of dienes.[20][21]

Materials:

-

1,3-Butadiene (liquefied gas)

-

Dichlorosilane (liquefied gas)

-

Hexachloroplatinic acid (H₂PtCl₆) solution in isopropanol (Speier's catalyst)

-

Anhydrous toluene

-

Pressure-rated reaction vessel (autoclave) equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet valves.

Procedure:

-

Catalyst Preparation: A solution of hexachloroplatinic acid in isopropanol (e.g., 0.1 M) is prepared.

-

Reaction Setup: The autoclave is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen). A magnetic stir bar is placed inside.

-

Charging the Reactor: The autoclave is cooled in a dry ice/acetone bath. A calculated amount of anhydrous toluene is added as a solvent.

-

A specific amount of the hexachloroplatinic acid catalyst solution is added to the toluene.

-

A known excess of liquefied 1,3-butadiene is condensed into the autoclave.

-

A molar equivalent or slight excess of liquefied dichlorosilane is then carefully condensed into the reaction vessel.

-

Reaction: The autoclave is sealed and allowed to warm to room temperature behind a blast shield. The reaction is typically exothermic. The mixture is then heated to a specified temperature (e.g., 50-100 °C) and stirred for several hours. The progress of the reaction can be monitored by the decrease in pressure.

-

Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and any excess pressure is carefully vented. The reaction mixture is then transferred to a distillation apparatus.

-

Purification: The product is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

-

Catalyst: Hexachloroplatinic acid is a widely used and effective catalyst for hydrosilylation reactions.

-

Solvent: Anhydrous toluene is used to dissolve the reactants and facilitate the reaction in the liquid phase. The anhydrous condition is crucial as dichlorosilane and the product are moisture-sensitive.

-

Pressure Vessel: Due to the gaseous nature of the reactants at room temperature and the potential for pressure buildup during the reaction, a pressure-rated vessel is essential for safety.

-

Excess Butadiene: Using a slight excess of the diene can help to ensure complete consumption of the more valuable dichlorosilane.

Caption: Hydrosilylation of 1,3-butadiene with dichlorosilane.

Reactivity and Synthetic Applications

The two silicon-chlorine bonds in this compound are highly reactive towards nucleophiles, making it a versatile intermediate for the synthesis of a wide range of silacyclopentane derivatives.

Reactions with Nucleophiles

Grignard Reagents: Reaction with Grignard reagents (RMgX) allows for the introduction of organic substituents at the silicon atom, forming new silicon-carbon bonds.[4][20][22][23][24] This is a fundamental transformation for creating more complex silacyclopentane structures.

Caption: Reaction with Grignard reagents.

Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) replaces the chlorine atoms with hydrogen atoms, yielding 1-silacyclopentane.[25][26][27] This provides a route to the parent silacyclopentane ring system.

Ring-Opening Polymerization (ROP)

This compound can undergo ring-opening polymerization (ROP) to produce polysilacarbosilanes.[5][21][24][28][29][30] The strain of the five-membered ring provides the thermodynamic driving force for this polymerization. The polymerization can be initiated by various catalysts, including anionic and cationic initiators.[5][28][29] The resulting polymers have a backbone consisting of alternating silicon and carbon atoms and may exhibit interesting material properties.

Relevance in Drug Development and Medicinal Chemistry

While this compound itself is not a therapeutic agent, its derivatives, particularly functionalized silacyclopentanes, are of growing interest in medicinal chemistry. The incorporation of silicon into bioactive molecules can modulate their physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[2][3]

-

Scaffolding: The silacyclopentane ring can serve as a rigid scaffold for the spatial arrangement of pharmacophoric groups.

-

Biological Activity: Some silacyclopentane derivatives have demonstrated significant biological activities, including fungicidal and antiatherosclerotic properties.[2] For instance, certain triazolyl derivatives of silacyclopentane have shown potent fungicidal activity.[2] Furthermore, specific silacyclopentane epimers have displayed significant binding to serotonin receptors, highlighting the importance of silicon stereogenicity in biological activity.[3]

The synthesis of diverse libraries of silacyclopentane derivatives, enabled by the reactivity of this compound, is a promising strategy for the discovery of novel drug candidates.

Safety and Handling

This compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is corrosive and will react with water or moisture in the air to release hydrogen chloride gas.[4][5] Therefore, it should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile reagent in organosilicon chemistry. Its synthesis via the hydrosilylation of 1,3-butadiene provides a direct route to the silacyclopentane ring system. The high reactivity of its Si-Cl bonds allows for a wide range of chemical transformations, making it a key precursor for the synthesis of functionalized silacyclopentanes and silicon-containing polymers. The emerging biological activities of silacyclopentane derivatives underscore the potential of this compound in the field of drug discovery and development, offering new avenues for the design of novel therapeutic agents. As research in organosilicon chemistry continues to expand, the importance of this compound as a fundamental building block is set to grow.

References

-

Biologically Active Silacyclanes. ScienceDirect. Available at: [Link]

-

Enantioselective Synthesis of Spiro[cyclopentane-1,3'-oxindole] Scaffolds with Five Consecutive Stereocenters. ResearchGate. Available at: [Link]

-

Enantioselective Synthesis of Silacyclopentanes. ResearchGate. Available at: [Link]

-

Benkeser, R. A., Mozdzen, E. C., Muench, W. C., Roche, R. T., & Siklosi, M. P. (1979). Organic chemistry of dichlorosilane. Additions to conjugated and unconjugated diene systems followed by intramolecular cyclizations. The Journal of Organic Chemistry, 44(9), 1370–1374. Available at: [Link]

-

Benkeser, R. A., Mozdzen, E. C., Muench, W. C., Roche, R. T., & Siklosi, M. P. (1979). Organic chemistry of dichlorosilane. Additions to conjugated and unconjugated diene systems followed by intramolecular cyclizations. The Journal of Organic Chemistry, 44(9), 1370–1374. Available at: [Link]

-

¹H-Chemical Shifts and Selected ¹H, ¹H-Coupling Constants. ResearchGate. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). CHEMISTRY 1000. Available at: [Link]

-

1,3-butadiene. Organic Syntheses. Available at: [Link]

-

This compound. CD Chemical Group Limited. Available at: [Link]

-

Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

-

13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of the molecule. Doc Brown's Chemistry. Available at: [Link]

-

infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram. Doc Brown's Chemistry. Available at: [Link]

-

Grignard Reaction Mechanism. BYJU'S. Available at: [Link]

-

Ring Opening Polymerization (ROP). YouTube. Available at: [Link]

-

cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr. Doc Brown's Chemistry. Available at: [Link]

-

Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]

-

Ring Opening Polymerization | Cationic and Anionic ROP. YouTube. Available at: [Link]

-

C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr. Doc Brown's Chemistry. Available at: [Link]

-

NMR Chemical Shifts. University of Calgary. Available at: [Link]

-

Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink. Available at: [Link]

-

Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Available at: [Link]

-

2.8: Ring-Opening Polymerization. Chemistry LibreTexts. Available at: [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

-

IR Absorption Table. UCLA Chemistry and Biochemistry. Available at: [Link]

-

13-C NMR Chemical Shift Table.pdf. University of Wisconsin-Madison. Available at: [Link]

-

Reduction of Acid Chlorides with LiAlH4. YouTube. Available at: [Link]

-

Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of the molecule. Doc Brown's Chemistry. Available at: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available at: [Link]

-

CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. ResearchGate. Available at: [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at: [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.. Available at: [Link]

-

Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal. YouTube. Available at: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ring-opening polymerization - Wikipedia [en.wikipedia.org]

- 6. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. gelest.com [gelest.com]

- 18. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. leah4sci.com [leah4sci.com]

- 21. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 22. Grignard Reaction [organic-chemistry.org]

- 23. m.youtube.com [m.youtube.com]

- 24. byjus.com [byjus.com]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 28. m.youtube.com [m.youtube.com]

- 29. m.youtube.com [m.youtube.com]

- 30. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure of 1,1-Dichlorosilacyclopentane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for 1,1-Dichlorosilacyclopentane

Fundamental Properties of 1,1-Dichlorosilacyclopentane

1,1-Dichlorosilacyclopentane, also known as cyclotetramethylenedichlorosilane, is a cyclic organosilicon compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₄H₈Cl₂Si | NIST[1] |

| Molecular Weight | 155.098 g/mol | NIST[1] |

| CAS Registry Number | 2406-33-9 | NIST[1] |

| IUPAC Name | 1,1-dichlorosilacyclopentane | NIST[1] |

This molecule serves as a precursor in the synthesis of polymers and other silicon-containing materials due to the reactivity of the two chlorine atoms bonded to the silicon atom.[2] These reactive sites allow for controlled polymerization, leading to materials with desirable properties such as enhanced thermal stability and chemical resistance.[2]

Molecular Structure and Conformational Analysis

The five-membered ring of 1,1-dichlorosilacyclopentane is not planar. Theoretical studies on analogous silacyclopentane derivatives, such as 1-chlorosilacyclopentane, indicate that the ring adopts a twisted (C₂) conformation as its most stable form.[3] The alternative envelope (Cₛ) conformation represents a transition state in the pseudorotation pathway.

While specific, high-precision bond lengths, bond angles, and dihedral angles for 1,1-dichlorosilacyclopentane from gas-phase electron diffraction (GED) or high-level computational studies are not available in the reviewed literature, we can infer general structural features from related molecules. For instance, studies on other five-membered silicon-containing rings provide a basis for understanding the expected geometry.[4][5]

Diagram: Conformational Dynamics of Silacyclopentane Ring

Caption: Pseudorotation pathway of a silacyclopentane ring between two twist conformers via an envelope transition state.

Synthesis of 1,1-Dichlorosilacyclopentane: A Methodological Gap

A significant challenge in providing a comprehensive guide is the absence of a detailed, peer-reviewed, and reproducible synthesis protocol for 1,1-dichlorosilacyclopentane in the accessible literature. While general methods for the synthesis of related compounds, such as other cyclotetrasiloxanes, have been reported, a specific and validated procedure for this molecule is not documented.

Hypothetical Synthetic Approach:

A plausible, though unverified, synthetic route could involve the reaction of 1,4-dichlorobutane with a silicon source, such as silicon tetrachloride, in the presence of a suitable metal catalyst. This approach is analogous to the synthesis of other cyclic silanes.

Diagram: Proposed Synthesis Workflow

Caption: A conceptual workflow for the synthesis of 1,1-dichlorosilacyclopentane.

It must be emphasized that this is a theoretical pathway and requires experimental validation.

Spectroscopic Characterization: An Area for Future Investigation

Detailed experimental spectroscopic data for 1,1-dichlorosilacyclopentane, including ¹H NMR, ¹³C NMR, IR, and Raman spectra, are not available in the current body of literature. The NIST Chemistry WebBook indicates the availability of a mass spectrum for this compound, but the fragmentation data is not provided in the accessible database entry.[1]

Expected Spectroscopic Features (Based on Analogs):

-

¹H NMR: The spectrum would likely show complex multiplets for the methylene protons of the cyclopentane ring due to conformational averaging.

-

¹³C NMR: Two distinct signals would be expected for the two types of carbon atoms in the ring.

-

IR and Raman Spectroscopy: Vibrational modes would include C-H stretching, CH₂ scissoring, wagging, and twisting, as well as Si-C and Si-Cl stretching and deformation modes. A detailed vibrational analysis of related halosilacyclopentanes could serve as a guide for interpreting these spectra.[3]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster characteristic of a molecule containing two chlorine atoms (with isotopes ³⁵Cl and ³⁷Cl). Common fragmentation pathways would likely involve the loss of chlorine atoms and fragmentation of the cyclopentane ring.

Conclusion and Future Outlook

1,1-Dichlorosilacyclopentane presents itself as a molecule with potential applications in materials science. However, the foundational scientific data required for its full exploitation is currently lacking in the public domain. This guide has synthesized the available information and clearly delineated the areas where further research is critically needed. The determination of its precise molecular geometry through techniques like gas-phase electron diffraction, the development and publication of a robust synthetic protocol, and the comprehensive characterization of its spectroscopic properties would be invaluable contributions to the field of organosilicon chemistry. Such data would not only enhance our fundamental understanding of this molecule but also facilitate its application in the development of novel materials.

References

-

National Institute of Standards and Technology (NIST). Silacyclopentane, 1,1-dichloro-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1,1-Dichlorosilacyclopentane in Developing Advanced Materials. [Link]

-

Mastryukov, V. S.; et al. Conformations of silicon-containing rings. 5. Conformational properties of 1-methyl-1-silacyclohexane: gas electron diffraction, low-temperature NMR, and quantum chemical calculations. J. Org. Chem.2002 , 67 (11), 3827–31. [Link]

-

Gounev, T. K.; et al. Structural analysis of 1-chlorosilacyclopentane by means of vibrational spectroscopy. Vibrational Spectroscopy2021 , 113, 103234. [Link]

-

Almenningen, A.; Seip, H. M.; Willadsen, T. Studies on Molecules with Five-membered Rings. II. An Electron Diffraction Investigation of Gaseous Tetrahydrofuran. Acta Chem. Scand.1969 , 23, 2748-2754. [Link]

-

Panyushkin, V. T.; et al. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers2021 , 13 (24), 4411. [Link]

Sources

- 1. Silacyclopentane, 1,1-dichloro- [webbook.nist.gov]

- 2. nbinno.com [nbinno.com]

- 3. lmaleidykla.lt [lmaleidykla.lt]

- 4. Conformations of silicon-containing rings. 5. Conformational properties of 1-methyl-1-silacyclohexane: gas electron diffraction, low-temperature NMR, and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Foreword: A Paradigm of Proactive Safety with Reactive Silanes

An In-Depth Technical Guide to the Safety and Handling of Cyclotetramethylenedichlorosilane

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced chemical synthesis, organochlorosilanes are indispensable reagents, prized for their versatility in creating complex silicon-containing molecules. This compound (CAS No. 2406-33-9), also known as 1,1-dichloro-1-silacyclopentane, is a key intermediate in this class.[1] Its cyclic structure and reactive silicon-chlorine bonds offer a unique platform for the development of novel materials and pharmaceuticals.[1] However, the very reactivity that makes this compound valuable also necessitates a profound understanding and respect for its hazardous properties. This guide moves beyond a standard safety data sheet to provide a deeper, mechanistic understanding of the risks associated with this compound and to outline field-proven protocols for its safe handling, storage, and emergency management. As senior application scientists, our goal is to empower researchers to innovate safely, transforming potential hazards into manageable risks through scientific insight and meticulous practice.

Section 1: The Chemical and Physical Identity of a Reactive Intermediate

A thorough understanding of a chemical's properties is the foundation of its safe use. This compound is a flammable, colorless to straw-colored liquid with a pungent, acrid odor characteristic of hydrogen chloride.[2] This odor serves as an immediate, albeit qualitative, warning of its presence and, more critically, its reaction with atmospheric moisture.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These data are critical for designing appropriate storage and handling facilities, as well as for planning chemical reactions and subsequent workup procedures.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₈Cl₂Si | [3] |

| Molecular Weight | 155.1 g/mol | [2] |

| CAS Number | 2406-33-9 | [3] |

| Appearance | Clear to straw liquid with an acrid odor | [2] |

| Boiling Point | 142 °C | [2] |

| Melting Point | <0 °C | |

| Flash Point | 25 °C | |

| Density | 1.185 g/mL | [2] |

Section 2: The Core Hazard - Hydrolysis and its Consequences

The primary and most immediate hazard associated with this compound is its vigorous reaction with water and other protic substances. This is a characteristic feature of most chlorosilanes.[4]

The Hydrolysis Reaction: A Mechanistic Perspective

Upon contact with moisture, even ambient humidity, the silicon-chlorine bonds in this compound are rapidly cleaved in a hydrolysis reaction. This exothermic reaction produces hydrogen chloride (HCl) gas and silanols, which can then condense to form siloxanes.[4][5]

Caption: Hydrolysis of this compound.

The liberated hydrogen chloride gas immediately creates a corrosive and toxic environment. Inhalation of these vapors can cause severe irritation to the respiratory tract, leading to coughing, wheezing, and in severe cases, pulmonary edema.[4][6] Skin and eye contact with either the liquid or the vapor can result in severe chemical burns.[3][4]

Section 3: Toxicological Profile - Understanding the Health Risks

While specific toxicological data for this compound is limited, a comprehensive understanding of its hazards can be extrapolated from data on analogous chlorosilanes and its primary hydrolysis product, hydrogen chloride.[1][7] The acute toxicity of many chlorosilanes is largely attributed to the corrosive effects of the generated HCl.[1]

Acute Toxicity

-

Skin Corrosion/Irritation: The compound is classified as causing severe skin burns and eye damage.[3] Contact with the liquid will cause immediate and severe burns.[4]

-

Eye Damage/Irritation: Causes serious eye damage.[3] Vapors are highly irritating, and liquid splashes can cause permanent eye damage.

-

Ingestion: Ingestion is a less common route of exposure in a laboratory setting but would result in severe burns to the mouth and stomach.[4]

Chronic Toxicity, Mutagenicity, and Carcinogenicity

There is limited data available on the chronic effects of this compound. For the general class of chlorosilanes, chronic health effects are not anticipated, other than those stemming from severe acute injuries.[4] The compound is not classified as a germ cell mutagen or a carcinogen.[3] Studies on other organosilicon compounds, such as certain siloxanes, have indicated potential reproductive toxicity, but the direct relevance to reactive chlorosilanes is not established.[8][9][10]

Occupational Exposure Limits (OELs)

No specific OELs (such as OSHA PEL, NIOSH REL, or ACGIH TLV) have been established for this compound.[11] However, due to the rapid hydrolysis to HCl, the exposure limits for hydrogen chloride should be strictly observed as a minimum safety standard.

-

OSHA PEL for Hydrogen Chloride: 5 ppm (ceiling)[6]

-

NIOSH REL for Hydrogen Chloride: 5 ppm (ceiling)[6]

-

ACGIH TLV for Hydrogen Chloride: 2 ppm (ceiling)[6]

Section 4: A Proactive Approach to Safe Handling and Storage

Given the reactive nature of this compound, a proactive and meticulous approach to handling and storage is paramount.

Personal Protective Equipment (PPE) - The Last Line of Defense

The selection and proper use of PPE are critical. The following represent the minimum requirements for handling this compound:

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[3] Always inspect gloves for integrity before use.

-

Eye and Face Protection: Chemical goggles and a face shield are mandatory.[3] Contact lenses should not be worn.

-

Skin and Body Protection: A lab coat is a minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.

-

Respiratory Protection: Work should always be conducted in a well-ventilated fume hood. If there is a potential for exposure above the OEL of HCl, a NIOSH-certified combination organic vapor/acid gas respirator should be used.[3]

Caption: Personal Protective Equipment Workflow.

Engineering Controls - The First Line of Defense

-

Ventilation: All work with this compound must be performed in a certified chemical fume hood to prevent the accumulation of flammable and corrosive vapors.[3]

-

Grounding: Containers must be properly grounded before transferring the liquid to prevent static discharge, which could be an ignition source.[3]

-

Tools: Use only non-sparking tools when handling containers of this flammable liquid.[3]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Storage Protocols

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

-

Containers: Keep containers tightly closed.[3]

-

Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3]

-

Incompatible Materials: Store separately from acids, alcohols, and oxidizing agents.[3]

Section 5: Emergency Procedures - Preparedness and Response